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  • Product: 1-(Methoxymethyl)cyclobutan-1-amine
  • CAS: 1123169-20-9

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(Methoxymethyl)cyclobutan-1-amine

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(Methoxymethyl)cyclobutan-1-amine . Core Scaffold for Conformationally Restricted Drug Design Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(Methoxymethyl)cyclobutan-1-amine .

Core Scaffold for Conformationally Restricted Drug Design

Executive Summary

1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1123169-20-9) is a specialized building block used in medicinal chemistry to introduce conformational restriction without significantly increasing molecular weight.[1] As a gem-disubstituted cyclobutane, it exploits the Thorpe-Ingold effect to lock pharmacophores into bioactive conformations, often serving as a bioisostere for acyclic amines or gem-dimethyl groups.[1] This guide covers its physicochemical profile, a robust synthesis protocol, and its strategic application in structure-activity relationship (SAR) optimization.[1]

Physicochemical Properties

The 1,1-disubstitution pattern creates a unique steric environment that influences both the basicity of the amine and the lipophilicity of the molecule.[1]

PropertyValue / DescriptionNote
IUPAC Name 1-(Methoxymethyl)cyclobutan-1-amine
CAS Number 1123169-20-9Primary identifier
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol Fragment-like (<150 Da)
Appearance Colorless to pale yellow liquidHygroscopic amine
Boiling Point ~135–140 °C (est.[1][2] at 760 mmHg)Higher than cyclobutanamine (81°C) due to ether oxygen
pKa (Conjugate Acid) ~9.8 – 10.2 (Predicted)Slightly lower than typical primary amines (10.[1]5) due to inductive effect of the

-oxygen
LogP ~0.3 – 0.6Moderate lipophilicity; ether oxygen balances the hydrocarbon ring
TPSA 35.25 Ų26.02 (Amine) + 9.23 (Ether)
Solubility High in MeOH, DCM, DMSO; Moderate in WaterForms stable hydrochloride salts

Synthesis & Manufacturing Protocol

Strategic Route: Reductive Alkylation Sequence

Direct synthesis from cyclobutanone is possible but often yields mixtures.[1] The most robust, field-proven route starts from 1-aminocyclobutanecarboxylic acid (1-ACBC) , ensuring the 1,1-substitution pattern is established early.[1]

Step-by-Step Protocol

Step 1: N-Protection Reagents: 1-ACBC,


, 

, Dioxane/Water
  • Dissolve 1-aminocyclobutanecarboxylic acid in 1:1 Dioxane/

    
    .[1]
    
  • Add 1.2 eq

    
     followed by 1.1 eq 
    
    
    
    at 0°C.
  • Stir at RT for 12h. Acidify to pH 3 with

    
     and extract with EtOAc.
    
  • Checkpoint: Confirm formation of N-Boc-1-ACBC (White solid).[1]

Step 2: Reduction to Amino Alcohol Reagents: Isobutyl chloroformate (IBCF), NMM,



  • Activate the carboxylic acid: Dissolve N-Boc-1-ACBC in THF at -15°C. Add N-methylmorpholine (NMM) and IBCF to form the mixed anhydride.[1]

  • Filter off NMM salts (optional) or add reducing agent directly.[1]

  • Add

    
     (2.5 eq) in methanol dropwise.[1]
    
  • Mechanism: The mixed anhydride is highly reactive and reduces cleanly to the primary alcohol, N-Boc-(1-aminocyclobutyl)methanol .[1]

Step 3: O-Methylation (Critical Step) Reagents:


, 

, THF (Anhydrous)
  • Note: Direct alkylation of N-Boc alcohols requires careful temperature control to prevent N-methylation.[1]

  • Suspend

    
     (1.1 eq, 60% dispersion) in dry THF at 0°C under 
    
    
    
    .
  • Add N-Boc-(1-aminocyclobutyl)methanol solution slowly. Stir 30 min to deprotonate the alcohol (

    
     evolution).
    
  • Add Methyl Iodide (

    
    , 1.1 eq) dropwise.[1] Keep at 0°C for 1h, then warm to RT.
    
  • Validation: Monitor TLC/LCMS for disappearance of alcohol. Quench with

    
    .[1]
    

Step 4: Deprotection Reagents:


 in Dioxane (4M)
  • Dissolve the methylated intermediate in dry dioxane.[1]

  • Add 4M HCl/Dioxane (5 eq). Stir at RT for 2h.[1]

  • Concentrate in vacuo to yield 1-(Methoxymethyl)cyclobutan-1-amine hydrochloride .[1]

Mechanistic Visualization

Conformational Restriction & Synthesis Logic

The following diagram illustrates the synthesis flow and the structural impact of the cyclobutane ring on the pharmacophore.

G cluster_0 Structural Effect: Thorpe-Ingold Start 1-Aminocyclobutane- carboxylic Acid Inter1 N-Boc-Acid (Protection) Start->Inter1 Boc2O, NaOH Inter2 N-Boc-Alcohol (Reduction) Inter1->Inter2 1. IBCF, NMM 2. NaBH4 Inter3 N-Boc-Ether (O-Methylation) Inter2->Inter3 NaH, MeI (0°C, THF) Final 1-(Methoxymethyl) cyclobutan-1-amine Inter3->Final HCl/Dioxane Effect Gem-Disubstitution Forces Puckered Ring Result Restricted Bond Rotation (Bioactive Conformation) Effect->Result

Caption: Synthesis pathway from 1-ACBC to target amine, highlighting the gem-disubstituted structural constraint.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1-(methoxymethyl)cyclobutane moiety acts as a bioisostere for the gem-dimethyl group but with distinct advantages:

  • Metabolic Blocking: The cyclobutane ring blocks metabolic oxidation at the

    
    -carbon, a common clearance pathway for acyclic amines.[1]
    
  • Lipophilicity Modulation: The ether oxygen lowers LogP compared to a pure hydrocarbon ring, improving solubility and reducing non-specific binding.[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

In acyclic systems, substituents can rotate freely.[1] In this scaffold, the C1 carbon is part of a strained ring.[1] The internal bond angle (~88°) compresses the external angle between the amine and the methoxymethyl group.[1]

  • Result: This "angle compression" forces the substituents closer together, often pre-organizing the molecule into a conformation that mimics the bound state in a receptor pocket, reducing the entropic penalty of binding.[1]

Use Cases
  • Amino Acid Mimetics: Acts as a conformationally restricted analogue of Serine or O-methyl-Serine.[1]

  • GPCR Ligands: Used to rigidify flexible linkers in antagonists for receptors like NMDA or Dopamine.[1]

  • Enzyme Inhibitors: The steric bulk of the cyclobutane ring can fill hydrophobic pockets in enzymes (e.g., kinases) more effectively than a simple ethyl or isopropyl group.[1]

Safety & Handling

  • Hazards: As a primary amine, the free base is corrosive and can cause severe skin burns and eye damage (H314).[1] The hydrochloride salt is an irritant (H315, H319).[1]

  • Flash Point: The free amine is likely flammable (estimated FP < 60°C).[1] Handle away from heat sources.

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C. The hydrochloride salt is significantly more stable than the free base.[1]

  • Reactivity: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).[1]

References

  • Conformationally Restricted Amines: Cyclobutanes in Small-Molecule Drug Candidates.[1] National Institutes of Health (NIH) / PMC.[1]

  • Synthesis of Cyclobutane Amino Acids: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[1] ACS Publications.[1]

  • Thorpe-Ingold Effect: Thorpe–Ingold effect.[1][3][4] Wikipedia / Chemical Reviews.[1]

  • Reduction Protocol: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols. Bentham Open.[1]

  • General Reactivity: Cyclobutylamine Properties and Safety. PubChem.[1][2][5]

Sources

Exploratory

1-(Methoxymethyl)cyclobutan-1-amine CAS number and identifiers

An In-Depth Technical Guide to 1-(Methoxymethyl)cyclobutan-1-amine for Advanced Research Executive Summary: 1-(Methoxymethyl)cyclobutan-1-amine is a substituted cyclobutane building block of increasing interest to the ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Methoxymethyl)cyclobutan-1-amine for Advanced Research

Executive Summary: 1-(Methoxymethyl)cyclobutan-1-amine is a substituted cyclobutane building block of increasing interest to the pharmaceutical and chemical research sectors. Its unique three-dimensional structure, characterized by a strained four-membered ring with a geminally substituted amine and a methoxymethyl group, offers significant potential in drug discovery. The cyclobutane scaffold provides conformational rigidity, which can enhance binding affinity and selectivity for biological targets, while also improving metabolic stability compared to more flexible or larger ring systems.[1][2] This guide provides a comprehensive overview of its chemical identity, discusses modern synthetic strategies for its preparation, explores its application in medicinal chemistry, outlines a conceptual experimental protocol, and details essential safety and handling procedures.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is critical for procurement, reaction planning, and regulatory compliance. The primary identifiers and properties for 1-(Methoxymethyl)cyclobutan-1-amine are summarized below.

Table 1: Core Identifiers for 1-(Methoxymethyl)cyclobutan-1-amine

Identifier Value Source
CAS Number 1123169-20-9 [3][4]
Molecular Formula C6H13NO [3][4]
Molecular Weight 115.17 g/mol [3]

| Synonyms | 1-Methoxymethyl-cyclobutylamine |[3] |

While specific, experimentally determined physicochemical data for the title compound is not widely published, properties can be inferred from related isomers and general principles. For instance, the related compound 3-(methoxymethyl)cyclobutan-1-amine is described as a colorless oil with good solubility in polar aprotic solvents like DMSO and moderate solubility in methanol.[5] Similar properties are anticipated for the 1,1-substituted isomer.

Structural Representation

The structure features a quaternary carbon center on the cyclobutane ring, a key feature contributing to its steric profile.

Caption: 2D Structure of 1-(Methoxymethyl)cyclobutan-1-amine.

Section 2: Synthesis and Manufacturing Strategies

The synthesis of substituted cyclobutanes, particularly those with quaternary centers, can be challenging due to the inherent ring strain of the four-membered carbocycle.[6] However, modern synthetic chemistry offers several powerful strategies.

Strain-Release Amination

One of the most innovative approaches for synthesizing complex amines involves exploiting the high ring strain of bicyclo[1.1.0]butanes (BCBs). Research from Baran and colleagues has demonstrated that these strained systems can react with nucleophiles, such as amides, to efficiently generate substituted cyclobutane amines.[7] This "strain-release amination" provides a direct and powerful route to scaffolds that are otherwise difficult to access. While a specific application to 1-(methoxymethyl)cyclobutan-1-amine is not detailed, a similar logic could be applied starting from a suitably substituted BCB precursor.

Divergent Synthesis from Bicyclobutane Precursors

Further work on bicyclo[1.1.0]butane chemistry has shown that Lewis acid catalysis can be used to achieve divergent synthesis pathways.[8] By reacting BCB ketones or esters with triazinanes, chemists can produce either cis-cyclobutyl diamines or complex biscyclobutenyl amines. This highlights the tunability of BCB chemistry and its potential for creating diverse libraries of cyclobutane-containing molecules for drug discovery.

Photochemical [2+2] Cycloadditions

A classic and robust method for forming cyclobutane rings is the [2+2] photocycloaddition of olefins.[9][10] This method involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. To synthesize the target compound, a strategy could involve the cycloaddition of an appropriate enol ether with an alkene bearing a masked amine equivalent, followed by subsequent chemical modifications. The regio- and stereoselectivity of these reactions can often be controlled through the choice of substrates and reaction conditions.[9]

SynthesisWorkflow cluster_start Starting Materials cluster_process Core Reaction cluster_product Product Formation start1 Bicyclo[1.1.0]butane Precursor reaction Strain-Release Amination start1->reaction start2 Amine Nucleophile (e.g., R₂NMgCl·LiCl) start2->reaction intermediate Substituted Cyclobutylamine Core reaction->intermediate Ring Opening final_product 1-(Methoxymethyl)cyclobutan-1-amine intermediate->final_product Functional Group Interconversion

Caption: Conceptual workflow for synthesis via strain-release amination.

Section 3: Role in Medicinal Chemistry and Drug Discovery

The cyclobutane motif is increasingly recognized as a valuable scaffold in modern drug design.[2] Its rigid, puckered conformation distinguishes it from more flexible cycloalkanes and provides a unique way to orient substituents in three-dimensional space.[1]

Conformational Rigidity and Bioactivity

By locking pendant functional groups into specific orientations, the cyclobutane ring can enhance binding to a target protein by reducing the entropic penalty of binding. This conformational restriction can lead to significant gains in potency and selectivity.[1] In 1-(methoxymethyl)cyclobutan-1-amine, the geminal arrangement of the amine and methoxymethyl groups creates a sterically defined presentation that can be exploited to probe hydrophobic and polar pockets in a binding site.

Metabolic Stability and Physicochemical Properties

Cycloalkanes are often incorporated into drug candidates to improve their pharmacokinetic profiles. The cyclobutane ring, being less prone to metabolism than larger, more flexible rings like cyclohexane, can increase a drug's metabolic stability.[1] The replacement of a metabolically vulnerable group with a cyclobutane can block common sites of enzymatic oxidation, thereby extending the half-life of a compound.

The Role of the Methoxy Group

The methoxy group is a prevalent substituent in approved drugs and can significantly influence a molecule's properties.[11] It can act as a hydrogen bond acceptor, modulate lipophilicity, and fill small hydrophobic pockets within a target protein. Its presence in 1-(methoxymethyl)cyclobutan-1-amine adds a key functional handle that can be used to fine-tune interactions and improve ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

MedChemLogic Core Cyclobutane Scaffold Prop1 Conformational Rigidity Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Prop3 3D Vectorial Orientation Core->Prop3 Out1 Increased Potency Prop1->Out1 Out2 Enhanced Selectivity Prop1->Out2 Out3 Improved PK Profile Prop2->Out3 Prop3->Out1 Prop3->Out2

Caption: The strategic value of the cyclobutane scaffold in drug design.

Section 4: Proposed Experimental Protocol & Characterization

This section outlines a conceptual, self-validating protocol for the synthesis and characterization of the title compound, based on established chemical principles.

Conceptual Synthesis via Nucleophilic Addition to a Cyclobutanone Precursor
  • Step 1: Synthesis of 1-(Methoxymethyl)cyclobutan-1-ol. To a solution of cyclobutanone in anhydrous THF at -78 °C, add a solution of (methoxymethyl)magnesium chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Purify by column chromatography to yield the tertiary alcohol.

  • Step 2: Conversion to an Amine Precursor (Ritter Reaction). Dissolve the alcohol from Step 1 in acetonitrile. Cool to 0 °C and add concentrated sulfuric acid (2.0 equivalents) dropwise. Stir at room temperature for 24 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Step 3: Hydrolysis to the Primary Amine. Carefully pour the reaction mixture from Step 2 onto ice and basify to pH > 12 with 6M NaOH solution. Heat the mixture to reflux for 6 hours to hydrolyze the intermediate acetamide.

  • Step 4: Extraction and Purification. Cool the basic solution and extract thoroughly with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by vacuum distillation or column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient) to yield pure 1-(methoxymethyl)cyclobutan-1-amine.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR is expected to show characteristic signals for the methoxy group (singlet, ~3.3 ppm), the methylene bridge (singlet), and complex multiplets for the cyclobutane ring protons. The amine protons may appear as a broad singlet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C6H13NO).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹) and C-O stretching for the ether linkage (~1100 cm⁻¹).

Section 5: Safety and Handling

As with any amine-containing chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on similar molecules.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

1-(Methoxymethyl)cyclobutan-1-amine represents a valuable building block for medicinal chemistry and materials science. Its rigid three-dimensional structure, combined with the functional handles of a primary amine and an ether linkage, provides a versatile platform for developing novel compounds with potentially superior pharmacological and physicochemical properties. The continued development of synthetic methods for accessing strained ring systems will undoubtedly increase the availability and application of such unique molecular scaffolds, paving the way for the next generation of innovative therapeutics.

References

  • 1-(Methoxymethyl)cyclobutan-1-amine Shanghai Amole Biotechnology Co., Ltd. - ChemBK. (n.d.). Retrieved February 15, 2026, from [Link]

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241–246. Available at: [Link]

  • 1-(Methoxymethyl)cyclobutan-1-amine - CAS:1123169-20-9. (n.d.). A-Mei Bio. Retrieved February 15, 2026, from [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2023). ChemRxiv. Available at: [Link]

  • Synthesis of cyclobutyl amine 8. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. Available at: [Link]

  • Total synthesis of cyclobutane amino acids from Atelia herbert smithii. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • (1R,2R)-2-Methoxycyclobutan-1-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet for 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. (2025). KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Safety Data Sheets. (2025). Chem-Online. Available at: [Link]

  • Safety Data Sheet. (2021). Angene Chemical. Retrieved February 15, 2026, from [Link]

  • 1-[(methylamino)methyl]cyclobutan-1-ol (C6H13NO). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PMC. Available at: [Link]

  • 1-methoxy-2-butane. (n.d.). Wikidata. Retrieved February 15, 2026, from [Link]

  • US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. (n.d.). Google Patents.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2012). Bentham Science. Available at: [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Available at: [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Retrieved February 15, 2026, from [Link]

  • Cyclobutane Synthesis. (n.d.). Andrew G. Myers Research Group. Retrieved February 15, 2026, from [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2013). Arkivoc. Available at: [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Solubility profile of 1-(Methoxymethyl)cyclobutan-1-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(Methoxymethyl)cyclobutan-1-amine in Organic Solvents Introduction In the landscape of pharmaceutical development, a thorough understanding of a molecule's physi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(Methoxymethyl)cyclobutan-1-amine in Organic Solvents

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, the solubility profile is a critical determinant of bioavailability, formulation strategies, and overall manufacturability. This guide provides a comprehensive technical overview of the solubility of 1-(Methoxymethyl)cyclobutan-1-amine, a novel amine with potential applications in medicinal chemistry. As a primary amine featuring both alicyclic and ether functionalities, its behavior in various organic solvents is of significant interest to researchers and drug development professionals. This document will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and discuss the practical implications for pharmaceutical sciences.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 1-(Methoxymethyl)cyclobutan-1-amine, with the chemical formula C6H13NO, provides key insights into its expected solubility.[2]

  • Polar Head Group: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its ability to interact with polar solvents.[3]

  • Ether Linkage: The methoxymethyl group (-CH2OCH3) introduces an ether linkage, which can act as a hydrogen bond acceptor, further enhancing its affinity for polar solvents.

  • Alicyclic Core: The cyclobutane ring is a non-polar, hydrophobic moiety. The overall size of the hydrocarbon portion of the molecule influences its solubility; as the size of the hydrophobic alkyl part increases, solubility in polar solvents like water tends to decrease.[4][5]

Based on this structural analysis, 1-(Methoxymethyl)cyclobutan-1-amine is predicted to exhibit favorable solubility in a range of organic solvents, particularly those with moderate to high polarity.

Predicted Solubility in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of these solvents can effectively form hydrogen bonds with the amine and ether functionalities of the solute.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents possess large dipole moments and can act as hydrogen bond acceptors, facilitating the dissolution of polar molecules. A related compound, 3-(methoxymethyl)cyclobutan-1-amine, shows good solubility in DMSO.[6][7]
Less Polar Dichloromethane (DCM), Ethyl AcetateModerate to LowThe presence of the non-polar cyclobutane ring may allow for some interaction with these solvents, but the strong polar groups will limit miscibility.[7]
Non-Polar Toluene, HexaneVery Low / InsolubleThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.[7][8]

Experimental Determination of the Solubility Profile

A systematic experimental approach is necessary to accurately determine the solubility of 1-(Methoxymethyl)cyclobutan-1-amine. The following protocols outline methods for both qualitative and quantitative assessment.

Experimental Workflow for Solubility Screening

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis A Select a diverse panel of organic solvents B Add a small, known amount of 1-(Methoxymethyl)cyclobutan-1-amine to a fixed volume of each solvent A->B C Vortex and visually inspect for dissolution at ambient temperature B->C D Categorize as 'Soluble', 'Partially Soluble', or 'Insoluble' C->D E Prepare saturated solutions in solvents of interest D->E Select solvents for quantitative analysis based on screening results F Equilibrate at a controlled temperature (e.g., 24 hours with agitation) E->F G Filter the supernatant to remove undissolved solid/liquid F->G H Quantify the concentration of the dissolved amine using a suitable analytical method (e.g., HPLC, GC) G->H I Express solubility in mg/mL or mol/L H->I

Caption: A two-phase workflow for determining the solubility of 1-(Methoxymethyl)cyclobutan-1-amine.

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in a wide range of solvents.

Materials:

  • 1-(Methoxymethyl)cyclobutan-1-amine

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, DCM, ethyl acetate, toluene, hexane)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

Procedure:

  • Aliquot 1 mL of each organic solvent into a separate, labeled glass vial.

  • Add approximately 10 mg of 1-(Methoxymethyl)cyclobutan-1-amine to each vial.

  • Cap the vials securely and vortex for 1-2 minutes.

  • Allow the vials to stand for 5-10 minutes.

  • Visually inspect each vial against a contrasting background.

    • Soluble: The solution is clear and free of any visible particles or phase separation.

    • Partially Soluble: The solution is cloudy, or some undissolved material remains.

    • Insoluble: The compound shows no signs of dissolving, and distinct phases are observable.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination by HPLC

This method provides precise solubility data and is particularly useful for formulation development.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Analytical column appropriate for amine analysis (e.g., C18)

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Scintillation vials or other suitable containers for equilibration

  • Orbital shaker or magnetic stirrer

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(Methoxymethyl)cyclobutan-1-amine to a known volume of the selected organic solvent in a scintillation vial. The excess should be sufficient to ensure that a saturated solution is formed.

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

    • Allow the solutions to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solute settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of 1-(Methoxymethyl)cyclobutan-1-amine.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

The solubility of 1-(Methoxymethyl)cyclobutan-1-amine is not a fixed value and can be influenced by several factors:

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. However, for some amine-water mixtures, solubility can decrease with increasing temperature.[9] The effect of temperature on the solubility in various organic solvents should be determined experimentally if the intended application involves temperature variations.

  • Solvent Polarity: As predicted, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive solubility profile.

  • Presence of Co-solvents: In complex formulations, co-solvents are often used to enhance the solubility of a drug candidate.[7] The solubility of 1-(Methoxymethyl)cyclobutan-1-amine in mixed solvent systems should be evaluated if such formulations are being considered.

Application in Pharmaceutical Development: Co-crystal Screening

A well-defined solubility profile is instrumental in the design of co-crystal screening experiments. Co-crystals are multi-component crystals held together by non-covalent interactions, which can be used to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability.[10][11] The choice of co-former and crystallization solvent is critical for successful co-crystal formation.

Logic for Co-crystal Former and Solvent Selection

G cluster_0 Input Data cluster_1 Screening Strategy A Solubility Profile of 1-(Methoxymethyl)cyclobutan-1-amine D Choose a Solvent System where both the Amine and Co-former have Moderate and Similar Solubility A->D B Database of Potential Co-formers (e.g., carboxylic acids, amides) C Select Co-formers with Complementary Hydrogen Bonding Moieties B->C E Perform Co-crystallization Experiments (e.g., Slurry, Evaporation) C->E D->E F Characterize the Resulting Solids (e.g., PXRD, DSC) E->F G Identify New Crystalline Phases (Co-crystals) F->G

Sources

Exploratory

The Methoxymethyl Cyclobutane Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary The methoxymethyl cyclobutane motif represents a specialized niche in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups, linear alkyl chains, or ribose su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxymethyl cyclobutane motif represents a specialized niche in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups, linear alkyl chains, or ribose sugars. Unlike the more common cyclopropane (high strain, metabolic liability) or cyclopentane (entropy-driven flexibility), the cyclobutane ring offers a unique "puckered" butterfly conformation (dihedral angle ~20–30°) that directs substituents into precise vectors.

This technical guide analyzes the synthesis and application of methoxymethyl-substituted cyclobutanes, specifically focusing on their role in nucleoside analogs (antivirals) and non-natural amino acids (CBAAs) . It provides validated protocols for the [2+2] photocycloaddition assembly of this core and elucidates the structure-activity relationships (SAR) that drive its pharmacological value.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The "Butterfly" Effect: Conformational Control

The cyclobutane ring is not planar. To relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a puckered conformation.

  • Pucker Angle: Typically 20°–35°.

  • Substituent Orientation: Substituents are forced into pseudo-equatorial or pseudo-axial positions.

  • The Methoxymethyl Advantage: The

    
     group acts as a hydrogen bond acceptor while maintaining a lipophilic profile (
    
    
    
    modulation). When attached to the cyclobutane core, it mimics the C4'-hydroxymethyl group of nucleosides but with enhanced metabolic stability against phosphorylases.
Bioisosteric Comparisons

The following table contrasts the cyclobutane scaffold with its immediate homologs, highlighting why the methoxymethyl cyclobutane is a preferred scaffold for specific kinase and polymerase inhibitors.

FeatureCyclopropaneCyclobutane Cyclopentane
Ring Strain (kcal/mol) 27.526.3 6.2
Conformation Rigid / PlanarPuckered / Butterfly Envelope (Flexible)
Metabolic Stability Low (P450 ring opening)High (Kinetic stability) High
Vector Projection 60° (Rigid)~90° (Tunable) 108° (Flexible)
Methoxymethyl Role Steric bulk onlyH-bond acceptor + Spacer Flexible side chain

Part 2: Synthetic Architectures

The construction of the methoxymethyl cyclobutane core is dominated by [2+2] cycloaddition strategies. While thermal cycloadditions are symmetry-forbidden (Woodward-Hoffmann rules), photochemical routes allow for rapid assembly of the four-membered ring.

Mechanism: [2+2] Photocycloaddition

The reaction typically involves an enone or vinyl derivative excited to a triplet state, which then reacts with a ground-state alkene (e.g., allyl methyl ether or methyl vinyl ether).

Critical Regioselectivity Issue:

  • Head-to-Head (HH): Often favored by steric polarization in charge-transfer complexes.

  • Head-to-Tail (HT): Favored in some dipole-dipole interactions.

  • Solution: The use of templated photocycloaddition or specific solvent polarities can shift this ratio.

Visualization: Photochemical Assembly Pathway

The following diagram illustrates the frontier molecular orbital (FMO) interactions and the radical intermediates involved in synthesizing a methoxymethyl cyclobutane precursor.

G Precursors Precursors (Enone + Methyl Vinyl Ether) Excitation UV Excitation (hν -> π-π*) Precursors->Excitation Absorption ISC Intersystem Crossing (Singlet -> Triplet) Excitation->ISC Relaxation Diradical 1,4-Diradical Intermediate ISC->Diradical Alkene Attack Closure Spin Inversion & Ring Closure Diradical->Closure Lifetime Control Product Methoxymethyl Cyclobutane Closure->Product C-C Bond Formation

Caption: Photochemical assembly of the cyclobutane core via a triplet 1,4-diradical intermediate.

Part 3: Case Study – Antiviral Nucleoside Analogs

The most prominent application of methoxymethyl-substituted cyclobutanes is in the "G-series" of antiviral nucleosides, such as analogs of Lobucavir and A-5021 .

Mechanism of Action (A-5021 Analog Context)

In these compounds, the cyclobutane ring replaces the ribose sugar. The methoxymethyl (or hydroxymethyl) group mimics the 5'-OH required for phosphorylation.

  • Cell Entry: Passive diffusion or carrier-mediated transport.

  • Activation: The methoxymethyl group (if ether) serves as a lipophilic prodrug moiety, often metabolized to the alcohol, or acts directly if the target is a non-nucleoside binding pocket. For nucleosides, it is phosphorylated to the triphosphate.[1][2]

  • Termination: The rigid cyclobutane ring causes steric clash within the viral DNA polymerase active site, leading to chain termination.

Visualization: Antiviral Activation Pathway

Antiviral Prodrug Methoxymethyl-CB (Prodrug/Analog) Cell Cell Membrane Permeation Prodrug->Cell Metabolism Metabolic Activation (Ether Cleavage/Phosphorylation) Cell->Metabolism Intracellular Triphosphate Active Triphosphate (CB-TP) Metabolism->Triphosphate Kinases (TK/CK) Polymerase Viral Polymerase Binding Triphosphate->Polymerase dGTP Competition Termination Chain Termination (Viral Replication Halted) Polymerase->Termination Steric Block

Caption: Mechanism of action for cyclobutane (CB) nucleoside analogs from entry to polymerase inhibition.

Part 4: Experimental Protocols

Protocol: Synthesis of Methoxymethyl Cyclobutane via [2+2] Photocycloaddition

Target: General synthesis of a 1-methoxymethyl-2-substituted cyclobutane. Note: This protocol requires a quartz reaction vessel for UV transparency.

Materials:

  • Substrate A: 2-Cyclohexen-1-one (or target enone).

  • Substrate B: Methyl vinyl ether (excess).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (degassed).

  • Equipment: High-pressure Mercury Lamp (450W) with Pyrex or Quartz filter.

Step-by-Step Methodology:

  • Preparation: Dissolve the enone (10 mmol) in degassed DCM (50 mL) in a quartz immersion well photoreactor.

  • Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath) to condense Methyl Vinyl Ether (MVE) if using gas, or add liquid MVE (50 mmol, 5 equiv) directly if chilled.

  • Irradiation: Irradiate the mixture at 0°C (ice bath) under argon atmosphere. Monitor reaction progress via TLC (typically 2–6 hours).

    • Quality Control: Check for disappearance of the enone starting material.

  • Workup: Evaporate the solvent and excess MVE under reduced pressure (rotary evaporator, cold bath).

  • Purification: The crude residue will contain a mixture of regioisomers (Head-to-Head vs Head-to-Tail). Separate via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Identification: The Head-to-Head isomer (methoxymethyl group adjacent to carbonyl) typically elutes differently than the Head-to-Tail isomer. Confirm via 2D NMR (NOESY).

Protocol: Functionalization to Amino Acid (CBAA)

Target: 1-amino-2-methoxymethylcyclobutane-1-carboxylic acid.

  • Starting Material: Use the cyclobutane ketone obtained from Protocol 4.1.

  • Bucherer-Bergs Reaction: Treat the ketone with

    
     and KCN in Ethanol/Water (1:1) at 60°C for 24h.
    
  • Hydrolysis: Isolate the hydantoin intermediate and hydrolyze with 6N NaOH (reflux, 48h).

  • Result: A conformationally restricted amino acid with a methoxymethyl side chain, useful for peptide stapling.

Part 5: References

  • Onishi, T., & Tsuji, T. (2001).[3] Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Gauvry, N., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots.[4] National Institutes of Health (PMC). [Link]

  • Reiser, O. (2003). The application of cyclobutane derivatives in organic synthesis.[5][1][6][4][7][8][9][10][11] Chemical Reviews. [Link]

  • Miyasaka, T., et al. (1989). Synthesis and anti-HIV activity of carbocyclic nucleoside analogues. Journal of Medicinal Chemistry. [Link]

  • Winkler, J. D. (1996). Stereoselective synthesis of the cyclobutane ring. Topics in Current Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Scalable and Efficient Synthesis of 1-(Methoxymethyl)cyclobutan-1-amine

Abstract This document provides a comprehensive guide for the scalable synthesis of 1-(Methoxymethyl)cyclobutan-1-amine, a valuable building block in contemporary drug discovery. Cyclobutane motifs are increasingly incor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-(Methoxymethyl)cyclobutan-1-amine, a valuable building block in contemporary drug discovery. Cyclobutane motifs are increasingly incorporated into medicinal chemistry programs to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] This guide details a robust and scalable synthetic route, starting from commercially available materials. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and outline methods for purification and characterization. Safety considerations and strategies for process optimization are also discussed to ensure a safe and efficient scale-up.

Introduction: The Strategic Importance of Substituted Cyclobutanes

The cyclobutane scaffold has emerged as a privileged motif in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the replacement of more common ring systems, such as phenyl or cyclopentyl groups, with a cyclobutane can favorably impact pharmacokinetic properties by reducing planarity and increasing the fraction of sp³-hybridized carbons. 1-(Methoxymethyl)cyclobutan-1-amine, in particular, is a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and modulators of cellular signaling pathways.

The methoxymethyl group can serve as a lipophilic hydrogen bond acceptor or as a protecting group for a hydroxyl functionality that can be revealed in a later synthetic step. The primary amine provides a key handle for a variety of chemical transformations, such as amide bond formation, reductive amination, and the construction of heterocyclic systems.

This guide presents a multi-step synthesis that is amenable to scale-up, focusing on cost-effective reagents and reaction conditions that are suitable for a process chemistry setting.

Overall Synthetic Strategy

The proposed synthesis of 1-(Methoxymethyl)cyclobutan-1-amine is a three-step process commencing with the [2+2] cycloaddition of allene and methyl acrylate to form the cyclobutane ring. This is followed by a Curtius rearrangement to install the amine functionality, and finally, the introduction of the methoxymethyl group.


start [label="Allene + Methyl Acrylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: [2+2] Cycloaddition"]; intermediate1 [label="Methyl 3-methylenecyclobutane-1-carboxylate"]; step2 [label="Step 2: Curtius Rearrangement"]; intermediate2 [label="1-(Isocyanatomethyl)cyclobutan-1-ol"]; step3 [label="Step 3: Methoxymethylation"]; product [label="1-(Methoxymethyl)cyclobutan-1-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Figure 1: Overall workflow for the synthesis of 1-(Methoxymethyl)cyclobutan-1-amine.

Part 1: Synthesis of the Cyclobutane Core

The construction of the cyclobutane ring is a critical first step. While several methods exist for forming four-membered rings, the [2+2] cycloaddition of an allene with an alkene is a highly efficient and atom-economical approach.[2][3][4]

Protocol 1: Synthesis of Methyl 3-methylenecyclobutane-1-carboxylate

This protocol is adapted from established methods for allenoate-alkene [2+2] cycloadditions.[2][3]

Materials:

  • Methyl acrylate

  • Allene (can be generated in situ or used as a liquefied gas)

  • Anhydrous toluene

  • High-pressure reaction vessel

Procedure:

  • To a high-pressure reaction vessel, add anhydrous toluene and methyl acrylate.

  • Cool the vessel to -78 °C and carefully condense allene into the reaction mixture.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the vessel to 150 °C for 12-18 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • The crude reaction mixture can be concentrated under reduced pressure.

  • Purify the product by fractional distillation under reduced pressure to yield methyl 3-methylenecyclobutane-1-carboxylate as a colorless oil.

Characterization:

  • ¹H NMR: Confirm the presence of the methyl ester, the cyclobutane ring protons, and the exocyclic methylene protons.

  • ¹³C NMR: Confirm the carbonyl carbon of the ester and the sp² and sp³ carbons of the cyclobutane ring.

  • GC-MS: Determine the purity of the product and confirm its molecular weight.

Part 2: Introduction of the Amine Functionality

With the cyclobutane ester in hand, the next step is the introduction of the amine group. A Curtius rearrangement of an acyl azide derived from the corresponding carboxylic acid is a reliable method for this transformation.

Protocol 2: Synthesis of 1-(Isocyanatomethyl)cyclobutan-1-ol

Materials:

  • Methyl 3-methylenecyclobutane-1-carboxylate

  • Sodium hydroxide

  • Hydrochloric acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine

  • Anhydrous toluene

Procedure:

  • Hydrolysis: Saponify the methyl ester using aqueous sodium hydroxide. Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter, wash with cold water, and dry the solid.

  • Curtius Rearrangement: To a solution of the carboxylic acid in anhydrous toluene, add triethylamine followed by the dropwise addition of DPPA at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C until nitrogen evolution ceases.

  • The resulting isocyanate can be used directly in the next step or carefully isolated by distillation under reduced pressure.

Safety Note: Acyl azides and isocyanates are potentially explosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 3: Final Methoxymethylation

The final step is the introduction of the methoxymethyl group. This can be achieved by reacting the isocyanate with methanol, followed by reduction of the resulting carbamate. A more direct approach, and the one detailed here, involves the use of a methoxymethyl-containing nucleophile. For the synthesis of the target 1-substituted amine, a Ritter-type reaction on a suitable alcohol precursor is a viable strategy. The Ritter reaction transforms a nitrile into an N-alkyl amide in the presence of a strong acid and a carbocation source.[5][6]

Protocol 3: Synthesis of 1-(Methoxymethyl)cyclobutan-1-amine via a Modified Ritter Reaction

This protocol is a proposed adaptation of the Ritter reaction for the specific synthesis of the target molecule.

Materials:

  • 1-Methylenecyclobutanol (can be synthesized from cyclobutanone and a Wittig reagent)

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Methoxymethyl chloride (MOM-Cl)

  • Sodium hydride

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Formation of the Precursor Alcohol: To a solution of 1-methylenecyclobutanol in anhydrous THF, add sodium hydride portion-wise at 0 °C.

  • After hydrogen evolution ceases, add MOM-Cl dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain 1-(methoxymethyl)cyclobutene.

  • Ritter Reaction: To a solution of 1-(methoxymethyl)cyclobutene in acetonitrile, add concentrated sulfuric acid dropwise at 0 °C.

  • Stir the reaction at room temperature for several hours.

  • Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(Methoxymethyl)cyclobutan-1-amine.

Characterization of the Final Product:

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy group, the methylene of the methoxymethyl group, and the protons of the cyclobutane ring.
¹³C NMR Resonances for the methoxy carbon, the methylene carbon of the methoxymethyl group, and the carbons of the cyclobutane ring.
FT-IR Characteristic N-H stretching vibrations for the primary amine.
HRMS (ESI+) Accurate mass measurement to confirm the elemental composition (C₆H₁₃NO).

Scalability and Process Optimization

For a scalable synthesis, several factors should be considered:

  • Reagent Cost and Availability: The starting materials for this synthesis are relatively inexpensive and readily available.

  • Reaction Conditions: The use of high temperatures and pressures in the [2+2] cycloaddition may require specialized equipment for large-scale production. Alternative catalytic methods for [2+2] cycloadditions at lower temperatures could be explored.

  • Safety: The use of allene, acyl azides, isocyanates, and strong acids requires careful handling and robust safety protocols, especially on a large scale.

  • Purification: Fractional distillation and column chromatography are suitable for laboratory scale but may be less practical for large-scale manufacturing. Crystallization of a salt form of the final product could be an effective purification strategy.

Safety and Handling

All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.

  • Allene: Flammable gas. Handle with care.

  • Methoxymethyl chloride (MOM-Cl): A known carcinogen. Handle with extreme caution.

  • Sodium hydride: Reacts violently with water.

  • Concentrated Sulfuric Acid: Highly corrosive.

  • Amines: Generally corrosive and can be toxic.[7][8][9][10]

Refer to the Safety Data Sheets (SDS) for all reagents before use.[7][8][9][10][11]

Conclusion

The synthetic route outlined in this guide provides a practical and scalable method for the preparation of 1-(Methoxymethyl)cyclobutan-1-amine. By leveraging a [2+2] cycloaddition to construct the core cyclobutane ring and a modified Ritter reaction to install the amine and methoxymethyl functionalities, this valuable building block can be accessed in a controlled and efficient manner. The detailed protocols and considerations for scale-up are intended to provide researchers and process chemists with a solid foundation for their synthetic endeavors in the exciting field of medicinal chemistry.

References

  • Vertex AI Search. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis.
  • National Center for Biotechnology Information. (n.d.). Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization - PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC.
  • ChemShuttle. (n.d.). 3-(methoxymethyl)cyclobutan-1-amine.
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
  • CHEMTRON. (2015, June 11). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC.
  • ChemBK. (n.d.). 1-(Methoxymethyl)cyclobutan-1-amine Shanghai Amole Biotechnology Co., Ltd..
  • Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Ritter reaction.
  • National Center for Biotechnology Information. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (2016, September 2). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • Wikipedia. (n.d.). Protecting group.
  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-Methoxycyclobutan-1-amine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • ADAMA. (n.d.). Safety Data Sheet.
  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction.
  • Fluorochem. (n.d.). 3-(Methoxymethyl)cyclobutanamine.
  • ACS Publications. (n.d.). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH.
  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
  • ElectronicsAndBooks. (n.d.). (3-Hydroxy-3-methylbutyn-1-yl)cycloalkan-1-ols in the Ritter Reaction.
  • Chongqing Chemdad Co., Ltd. (n.d.). 3-(methoxymethyl)cyclobutan-1-amine.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Nanyang Technological University. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

Sources

Application

Application Note: Heterocycle Formation Using 1-(Methoxymethyl)cyclobutan-1-amine

This guide details the strategic application of 1-(Methoxymethyl)cyclobutan-1-amine as a high-value building block in medicinal chemistry. It focuses on leveraging the gem-disubstituted cyclobutane core to generate confo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-(Methoxymethyl)cyclobutan-1-amine as a high-value building block in medicinal chemistry. It focuses on leveraging the gem-disubstituted cyclobutane core to generate conformationally restricted spiro-heterocycles and bioisosteres.

Introduction & Strategic Value

1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1123169-20-9 / HCl: 1220039-33-7) is a specialized "gem-disubstituted" building block. In drug design, it serves two critical functions:

  • Conformational Restriction: The cyclobutane ring locks the spatial orientation of the amine and the methoxymethyl side chain, reducing the entropic penalty of binding to a target protein.

  • Metabolic Blocking: The cyclobutane ring (an

    
    -rich scaffold) resists oxidative metabolism (CYP450) better than gem-dimethyl or cyclopentyl analogs, while the methoxymethyl group acts as a stable, lipophilic surrogate for a hydroxymethyl group (serine isostere).
    

This guide outlines protocols for converting this precursor into two distinct classes of heterocycles:

  • Class A: Spiro-Fused Heterocycles (utilizing both the amine and the methoxymethyl arm).

  • Class B: N-Linked Heterocycles (utilizing the amine as a nucleophile, retaining the methoxymethyl as a pendant pharmacophore).

Mechanistic Pathways & Reactivity

The chemical utility of this precursor hinges on the "Gem-Disubstituted Toggle." The amine is a potent nucleophile, while the methoxymethyl ether is chemically robust but can be activated (demethylated) to participate in cyclization.

Pathway Diagram (Graphviz)

ReactionPathways Precursor 1-(Methoxymethyl) cyclobutan-1-amine AmineReact Amine Functionalization (Ether Intact) Precursor->AmineReact Electrophile (R-X) EtherAct Ether Activation (Demethylation) Precursor->EtherAct BBr3 or TMSI PendantHet N-Heteroaryl Systems (Kinase/BET Inhibitors) AmineReact->PendantHet SNAr or Buchwald SpiroOx Spiro[3.4]oxazolidin-2-ones (Antibacterial/CNS Scaffolds) EtherAct->SpiroOx CDI or Phosgene Oxazoline Spiro-Oxazolines (Ligands/Intermediates) EtherAct->Oxazoline R-COCl + Cyclodehydration

Figure 1: Divergent synthetic pathways for 1-(Methoxymethyl)cyclobutan-1-amine. The precursor can either serve as a mono-functional amine or a bifunctional spiro-cyclization core.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[3.4]oxazolidin-2-ones

Target Application: Creation of rigid bioisosteres of oxazolidinone antibiotics (e.g., Linezolid analogs) or conformationally locked carbamates. Mechanism: The methoxy group is demethylated to reveal a primary alcohol, which then undergoes intramolecular cyclization with the amine via a carbonyl source.

Step 1: Demethylation (Ether Cleavage)

Note: Cyclobutane rings are strained. Avoid harsh Lewis acids at high temperatures to prevent ring-opening or rearrangement.

Reagents: Boron Tribromide (


), Dichloromethane (DCM).
Procedure: 
  • Dissolve 1-(methoxymethyl)cyclobutan-1-amine (1.0 equiv) in anhydrous DCM (

    
    ) under Nitrogen. Cool to 
    
    
    
    .
  • Slowly add

    
     (
    
    
    
    in DCM, 3.0 equiv) dropwise. Caution: Exothermic.
  • Allow the reaction to warm to

    
     over 2 hours. Monitor by TLC/LCMS (Look for mass shift 
    
    
    
    Da).
  • Quench: Cool back to

    
     and quench carefully with MeOH.
    
  • Workup: Concentrate in vacuo. The residue is the amino-alcohol hydrobromide salt. Use directly or neutralize with ion-exchange resin (Dowex-OH) to obtain the free base (1-aminocyclobutyl)methanol .

Step 2: Carbonylative Cyclization

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF, TEA. Procedure:

  • Suspend the amino-alcohol salt (1.0 equiv) in anhydrous THF (

    
    ).
    
  • Add Triethylamine (3.0 equiv) and stir for 15 min at Room Temperature (RT).

  • Add CDI (1.2 equiv) in one portion.

  • Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with

    
     (to remove unreacted amine) and Brine.
    
  • Purification: Flash chromatography (EtOAc/Hexanes). Result: 2-Oxa-4-azaspiro[3.4]octan-3-one .

Protocol B: Synthesis of Spiro-Oxazolines

Target Application: Ligand design or intermediates for Suzuki-Miyaura couplings (if aryl-substituted). Mechanism: Amide formation followed by dehydrative cyclization.[1]

Reagents: Acid Chloride (


), Triethylamine, Mesyl Chloride (

), DBU. Procedure:
  • Amide Coupling: React (1-aminocyclobutyl)methanol (from Protocol A, Step 1) with the desired acid chloride (

    
     equiv) and TEA (
    
    
    
    equiv) in DCM at
    
    
    to form the hydroxy-amide.
  • Activation: To the crude hydroxy-amide in DCM (

    
    ), add 
    
    
    
    (
    
    
    equiv) and TEA (
    
    
    equiv) at
    
    
    . Stir for 1 hour to form the mesylate.
  • Cyclization: Add DBU (

    
     equiv) and heat to reflux for 2–4 hours.
    
  • Workup: Aqueous wash and extraction. Result: 2-Substituted-2-oxa-4-azaspiro[3.4]oct-3-ene .

Protocol C: Synthesis of N-Heteroaryl Derivatives (Pendant Methoxy)

Target Application: Kinase inhibitors (e.g., covalent inhibitors targeting Cysteine) where the cyclobutane acts as a spacer. Mechanism:


 displacement on a halogenated heterocycle.

Reagents: 4-Chloropyrrolo[2,3-d]pyrimidine (or similar scaffold), DIPEA, n-Butanol. Procedure:

  • Dissolve the heteroaryl chloride (1.0 equiv) and 1-(methoxymethyl)cyclobutan-1-amine (1.2 equiv) in n-Butanol (

    
    ).
    
  • Add DIPEA (2.5 equiv).

  • Microwave irradiation at

    
     for 30–60 minutes (or reflux for 12 hours).
    
  • Workup: Concentrate and purify via Prep-HPLC. Result: The methoxymethyl group remains intact, providing a specific hydrophobic interaction within the ATP-binding pocket while the cyclobutane enforces a specific vector for the amine.

Analytical Data Summary

Parameter1-(Methoxymethyl)cyclobutan-1-amineSpiro[3.4]oxazolidin-2-one Product
Molecular Weight 115.17 g/mol ~127.14 g/mol (Core)
Appearance Colorless OilWhite Crystalline Solid
Key IR Signal ~3300 cm⁻¹ (NH₂ stretch)~1750 cm⁻¹ (Carbamate C=O)
¹H NMR Diagnostic

3.30 (s, 3H, OMe)
OMe signal disappears; CH₂-O shifts downfield
Solubility DMSO, MeOH, DCMDMSO, EtOAc (Moderate)

Troubleshooting & Critical Parameters

  • Ring Strain: The cyclobutane ring (

    
     kcal/mol strain energy) makes the C1 position sensitive. Avoid carbocation-generating conditions at C1 (e.g., diazotization) which can lead to ring expansion to cyclopentane derivatives.
    
  • Demethylation: If

    
     causes decomposition, use Iodotrimethylsilane (TMSI)  in Chloroform at 
    
    
    
    as a milder alternative for ether cleavage.
  • Steric Hindrance: The gem-disubstitution creates a "neopentyl-like" steric environment. Nucleophilic attacks by the amine are slower than with simple primary amines. Use higher temperatures or stronger bases (e.g., NaH for amide alkylations) if reaction rates are sluggish.

References

  • Synthesis of Cyclobutane Amino Acids

    • Title: Synthesis and Activation of Heteroatom-Substituted Four-Membered Carbocycles.
    • Source: EPFL Theses (2021).
    • URL:[Link]

  • Spiro-Isoxazoline Synthesis

    • Title: Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents.[2]

    • Source: Tetrahedron Letters (2015).[2]

    • URL:[Link]

  • Oxazoline Formation Protocol

    • Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[1]

    • Source: Molecules (2022).[1]

    • URL:[Link]

  • Cyclobutane in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry (2020).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Methoxymethyl)cyclobutan-1-amine

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary The synthesis of 1-(Methoxymethyl)cy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 1-(Methoxymethyl)cyclobutan-1-amine presents a unique convergence of challenges: constructing a quaternary carbon center on a strained ring, preventing ring-opening during reduction, and—most critically—isolating a low-molecular-weight, volatile amine.

This guide moves beyond standard textbook protocols. It addresses the "hidden" yield killers: incomplete hydrolysis of hydantoins, emulsions during aluminum hydride quenching, and product loss due to volatility during concentration. The recommended pathway utilizes the Bucherer-Bergs reaction followed by a modified borohydride reduction and selective O-methylation , ensuring scalability and reproducibility.

Module 1: Strategic Synthesis Roadmap

The most robust route for generating the gem-disubstituted cyclobutane core is via 1-amino-1-cyclobutanecarboxylic acid (ACBC) . While Curtius rearrangements are possible, they often suffer from hazardous azide handling at scale. The roadmap below outlines the optimized "Amino Acid Route."

Workflow Visualization

SynthesisWorkflow Start Cyclobutanone Step1 Hydantoin Intermediate Start->Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Step2 1-Amino-1-cyclobutane- carboxylic Acid (ACBC) Step1->Step2 Hydrolysis (Ba(OH)2, 120°C) Step3 1-Amino-1-cyclobutane- methanol Step2->Step3 Reduction (NaBH4/I2 or LiAlH4) Step4 N-Boc-Amino Alcohol Step3->Step4 Protection (Boc2O) Step5 N-Boc-O-Methyl Ether Step4->Step5 O-Methylation (NaH, MeI) End 1-(Methoxymethyl)- cyclobutanamine HCl Step5->End Deprotection/Salt Formation (HCl/Dioxane)

Figure 1: Optimized synthetic pathway for 1-(Methoxymethyl)cyclobutan-1-amine emphasizing the ACBC intermediate.

Module 2: Critical Process Steps & Troubleshooting

Step A: The Bucherer-Bergs & Hydrolysis (The Bottleneck)

The formation of the hydantoin is generally high-yielding, but the hydrolysis to the free amino acid is the common failure point due to the stability of the hydantoin ring.

Protocol Optimization:

  • Reagent: Replace NaOH with Barium Hydroxide [Ba(OH)₂] .

  • Why: Ba(OH)₂ allows for higher reaction temperatures (boiling point elevation) and simplifies workup. Upon acidification with H₂SO₄, BaSO₄ precipitates out, leaving the amino acid in solution without high salt contamination.

  • Conditions: Sealed pressure tube or autoclave at 120–130°C is often required for >80% conversion.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Incomplete Hydrolysis Temperature too low (<100°C). Switch to pressure vessel/autoclave at 125°C.
Low Yield after Workup Amino acid trapped in salt matrix. Use Ba(OH)₂ followed by H₂SO₄ precipitation to remove cations.

| Spiro-polymerization | Concentration of cyclobutanone too high. | Dilute reaction to 0.5M; ensure vigorous stirring. |

Step B: Reduction of ACBC to Amino Alcohol

Standard LiAlH₄ reduction is effective but dangerous and prone to "emulsion lock" during workup, trapping the water-soluble amino alcohol.

The "Yield-Booster" Alternative: NaBH₄/I₂ System Instead of LiAlH₄, use Sodium Borohydride (NaBH₄) with Iodine (I₂) in THF.

  • Mechanism: Generates Borane (BH₃) in situ, which selectively reduces the carboxylic acid to the alcohol without touching the strained ring.

  • Yield Impact: Consistently delivers 85–95% yields with easier workup than aluminum hydrides.

  • Protocol: Add I₂ (in THF) dropwise to a suspension of ACBC and NaBH₄ in THF at 0°C. Reflux until colorless.

FAQ: Reduction Issues

Q: My product is stuck in the aqueous layer after LiAlH4 workup. A: Amino alcohols are highly polar. Avoid aqueous extraction if possible. If using LiAlH₄, use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate, then wash the solid thoroughly with warm THF.

Step C: Selective Methylation (The Selectivity Trap)

Direct methylation of the amino alcohol will result in a mixture of N- and O-methylation.

Protocol:

  • N-Protection: Protect the amine with Boc₂O (Di-tert-butyl dicarbonate).

  • O-Methylation: Treat N-Boc-1-amino-1-cyclobutanemethanol with NaH (2.2 equiv) and MeI (1.1 equiv) in dry THF/DMF.

    • Note: Keep temperature at 0°C to room temperature. Heating promotes N-methylation of the Boc group.

  • Deprotection: Removal of Boc with 4M HCl in Dioxane.

Module 3: Isolation of the Volatile Amine (Crucial)

The #1 cause of "0% Yield" is not reaction failure—it is evaporation. Free base 1-(methoxymethyl)cyclobutan-1-amine is a low-molecular-weight amine with significant volatility. Rotovaping the free base will pull the product into the trap.

The Fix: Trap as Hydrochloride Salt Never isolate the free amine.

  • Perform the Boc-deprotection using HCl in Dioxane or HCl in Methanol .

  • Precipitate the product directly by adding diethyl ether or hexane.

  • Filter the solid 1-(Methoxymethyl)cyclobutan-1-amine Hydrochloride .

  • This salt is non-volatile, stable, and easy to handle.

Module 4: Diagnostic Logic Tree

Use this decision tree to diagnose low yields in real-time.

Troubleshooting Start Low Overall Yield Detected CheckStep Identify Failing Step Start->CheckStep Step1 Step 1: Hydantoin Hydrolysis CheckStep->Step1 Step2 Step 2: Acid Reduction CheckStep->Step2 Step3 Step 3: Final Isolation CheckStep->Step3 Q1 Is starting material remaining? Step1->Q1 A1 Increase Temp >120°C Use Pressure Tube Q1->A1 Yes Q2 Product lost during workup? Step2->Q2 A2 Switch to NaBH4/I2 Avoid Aqueous Extraction Q2->A2 Yes Q3 Did you rotovap the free base? Step3->Q3 A3 CRITICAL ERROR: Product is Volatile. Isolate as HCl Salt ONLY. Q3->A3 Yes

Figure 2: Diagnostic logic tree for identifying yield loss in cyclobutanamine synthesis.

References

  • Bucherer-Bergs Optimization

    • Sarges, R., et al. "Synthesis of phenyl-substituted 1-aminocyclobutanecarboxylic acids." Journal of Medicinal Chemistry, 1973.
    • Context: Establishes the baseline for hydantoin hydrolysis difficulties in cyclobutane systems.
  • Reduction Methodology (NaBH4/I2)

    • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 1993.

    • Context: Defines the NaBH4/I2 system as a superior alternative to LiAlH4 for amino acids, preventing emulsion issues.
  • Selective Methylation

    • Malkov, A. V., et al. "On the Selective N-Methylation of BOC-Protected Amino Acids."[2] The Journal of Organic Chemistry, 2009.[2]

    • Context: Provides mechanistic insight into the competition between N- and O-alkylation in Boc-protected systems, guiding the requirement for careful stoichiometry.
  • Handling Volatile Amines

    • Fluorochem Product Data. "3-(Methoxymethyl)cyclobutylamine HCl."[3]

    • Context: confirms the commercial standard of handling this specific class of compounds as Hydrochloride salts to prevent vol

Sources

Optimization

Preventing ring strain release in cyclobutane amine reactions

Diagnostic Hub: Troubleshooting Active Experiments Select the symptom that best matches your experimental failure: Symptom A: "My LCMS shows a mass corresponding to the product, but the NMR indicates a linear alkene or a...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Troubleshooting Active Experiments

Select the symptom that best matches your experimental failure:

Symptom A: "My LCMS shows a mass corresponding to the product, but the NMR indicates a linear alkene or acyclic chain."
  • Diagnosis: Radical Beta-Scission (Ring Opening). [1]

  • The Science: You likely generated a radical on the carbon adjacent to the cyclobutane ring (the

    
    -position). While cyclobutane is more stable than cyclopropane, it possesses ~26.3 kcal/mol of ring strain.[1][2][3][4] If an unpaired electron is formed at the 
    
    
    
    -position (a cyclobutylcarbinyl radical), the ring C-C bond can cleave to relieve this strain, resulting in a linear homoallylic radical. This is common in photoredox or radical-mediated C-H functionalization.
  • Immediate Fix:

    • Lower Temperature: Beta-scission is entropy-driven. Cooling the reaction to -78 °C or -40 °C can favor the bimolecular quenching step over the unimolecular fragmentation.

    • Accelerate Quenching: Increase the concentration of your radical trap (e.g., H-atom donor or SOMOphile) to capture the cyclobutyl radical before it has time to open (

      
      ).
      
Symptom B: "I am trying to couple a cyclobutane amine, but conversion is stalled at <20% despite using HATU/DIEA."
  • Diagnosis: Conformational Steric Clash (Puckering).

  • The Science: Cyclobutane is not planar; it exists in a "puckered" conformation to relieve torsional strain between eclipsed hydrogens. This puckering forces substituents into pseudo-equatorial or pseudo-axial positions. Bulky coupling reagents like HATU can face severe steric hindrance if the amine is in a pseudo-axial orientation.

  • Immediate Fix:

    • Switch Reagent: Move to T3P (Propylphosphonic anhydride) .[5] It is less sterically demanding than uronium salts (HATU/HBTU) and drives the reaction via a highly reactive but compact mixed anhydride intermediate.

    • Solvent: Use EtOAc or 2-MeTHF (T3P is often sold as a solution in these).

Symptom C: "During reductive amination of cyclobutanone, I see significant dialkylation (tertiary amine) instead of the desired secondary amine."
  • Diagnosis: Hyper-Electrophilicity of Cyclobutanone.

  • The Science: The

    
     carbon in cyclobutanone has significant angle strain (
    
    
    
    vs ideal
    
    
    ). Converting this to an
    
    
    center (amine) releases some of this strain (ideal
    
    
    ), making cyclobutanone far more electrophilic than cyclohexanone. The secondary amine product forms rapidly and competes for the remaining ketone.
  • Immediate Fix:

    • Stepwise Protocol: Do not use a one-pot mix. Pre-form the imine with the amine + dehydrating agent (

      
       or 
      
      
      
      ) for 2 hours, then add the reducing agent at low temperature.

Protocol Library: Validated Methodologies

Protocol A: "Safe-Mode" Reductive Amination of Cyclobutanones

Designed to prevent over-alkylation and ring-opening side reactions.

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • 
     (Titanium isopropoxide) (1.5 equiv) — Crucial for water scavenging and Lewis acid activation without strong Brønsted acidity.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Sodium borohydride) or 
    
    
    
  • Methanol (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the cyclobutanone and amine in anhydrous THF or DCM (0.5 M).
    
  • Activation: Add

    
     dropwise. Stir at room temperature for 2–4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone and formation of the imine.

  • Reduction: Cool the mixture to -78 °C (dry ice/acetone).

  • Addition: Add

    
     (1.5 equiv) portion-wise. Note: We use the stronger reductant 
    
    
    
    here because the low temperature prevents side reactions, but
    
    
    at 0 °C is a valid alternative.
  • Quench: Allow to warm to 0 °C over 1 hour. Quench with saturated aqueous Rochelle’s salt (potassium sodium tartrate) and stir vigorously for 2 hours until the biphasic mixture becomes clear (removes Titanium emulsion).

Protocol B: Sterically Demanding Amide Coupling (T3P Method)

Best for coupling cyclobutane carboxylic acids or amines where HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclobutane Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

Step-by-Step:

  • Dissolution: Dissolve Acid and Amine in EtOAc or DMF (concentration 0.2 M).

  • Base Addition: Add Pyridine (preferred for T3P) or DIPEA. Cool to 0 °C.

  • Coupling: Add T3P solution dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

    • Why this works: T3P forms a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying purification. It does not suffer from the "guanidinium capping" side reaction that can occur with HATU/slow amines.

Mechanistic Deep Dive (FAQ)

Q: Why is the cyclobutane ring so prone to opening in radical reactions but stable in ionic reactions? A: It comes down to orbital overlap and transition state energy.

  • Ionic (Cationic): A cyclobutyl cation can rearrange (Wagner-Meerwein) to a cyclopropylcarbinyl cation or ring-open, but this usually requires a good leaving group and polar solvent. In standard amine synthesis (nucleophilic attack), we rarely form a destabilized carbocation on the ring.

  • Radical: The transition state for the ring opening (beta-scission) of a cyclobutylcarbinyl radical is kinetically accessible. The strain energy release (~26 kcal/mol) provides a massive thermodynamic driving force. If the radical lifetime is long, the ring will open.

Q: How does Cyclobutane strain compare to Cyclopropane? A:

Feature Cyclopropane Cyclobutane
Ring Strain ~27.5 kcal/mol ~26.3 kcal/mol
Conformation Planar (Rigid) Puckered (Butterfly)
Reactivity Behaves like an alkene (Walsh orbitals) Behaves like a hindered alkane

| Major Risk | Acid-catalyzed opening | Radical beta-scission |

Q: Can I use strong acids (HCl/TFA) to deprotect a Boc-amine on a cyclobutane? A: Generally, yes . Unlike cyclopropanes, which can undergo acid-catalyzed ring opening ("homoconjugate addition"), cyclobutanes are usually robust to 4M HCl/Dioxane or TFA/DCM, provided there are no other donor groups (like an alcohol) that could facilitate a rearrangement.

Visualization & Data

Figure 1: The "Danger Zone" - Radical Beta-Scission Pathway

This diagram illustrates why radical intermediates must be quenched rapidly to prevent ring opening.

BetaScission Start Cyclobutyl Precursor Radical Cyclobutylcarbinyl Radical (Intermediate) Start->Radical SET / H-Abstraction Trapped Desired Product (Intact Ring) Radical->Trapped Fast Quenching (High conc. Trap) Opened Linear Alkene (Ring Opened) Radical->Opened Beta-Scission (Slow Quenching / High T) Caption Fig 1: Kinetic competition between trapping the radical (Green) and strain-release ring opening (Red).

Figure 2: Coupling Reagent Decision Matrix

Select the right tool to avoid steric failure and epimerization.

CouplingMatrix Start Start: Amide Coupling on Cyclobutane CheckSteric Is the Amine Sterically Hindered? Start->CheckSteric NoHindrance No (Primary/Linear) CheckSteric->NoHindrance YesHindrance Yes (Secondary/Alpha-Substituted) CheckSteric->YesHindrance Standard Standard Protocol: HATU or EDC/HOBt NoHindrance->Standard Advanced Advanced Protocol: T3P (Propylphosphonic Anhydride) YesHindrance->Advanced Reason Why? T3P minimizes epimerization and handles steric bulk better. Advanced->Reason

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition in English. Link (Establishes the ~26 kcal/mol strain energy baseline).

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development. Link (Authoritative review on T3P for difficult couplings).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link (The gold standard protocol for controlled reductive amination).

  • Walton, J. C. (2014).[4] "Homolytic Ring Opening of Cyclobutane Derivatives." Molecules. Link (Detailed kinetics on radical beta-scission of cyclobutanes).

Sources

Troubleshooting

Technical Support Center: Curtius Rearrangement for Cyclobutane Amines

Executive Summary & Mechanism The Curtius rearrangement is the gold-standard method for converting cyclobutane carboxylic acids into amines with the loss of one carbon atom. For cyclobutane substrates, this transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Curtius rearrangement is the gold-standard method for converting cyclobutane carboxylic acids into amines with the loss of one carbon atom. For cyclobutane substrates, this transformation is particularly valuable because it proceeds via a concerted mechanism, ensuring complete retention of stereochemistry —a critical feature for maintaining the cis/trans geometry of pharmacophores.

However, the strain energy of the cyclobutane ring (~26.3 kcal/mol) and the volatility of the resulting amines present unique challenges. This guide addresses the specific failure modes associated with strained rings and provides self-validating protocols to ensure success.

Mechanistic Pathway (Stereoretention)

The following diagram illustrates the concerted nature of the rearrangement, highlighting why stereochemical integrity is preserved.

CurtiusMechanism cluster_0 Critical Failure Point: Moisture Acid Cyclobutane Carboxylic Acid AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide DPPA/TEA or SOCl2/NaN3 TS Concerted Transition State (N2 loss + R-migration) AcylAzide->TS Heat (Δ) Isocyanate Isocyanate (R-N=C=O) TS->Isocyanate -N2 (Retains Geometry) Product Cyclobutane Amine (or Carbamate) Isocyanate->Product Hydrolysis (H2O) or Alcohol Trap

Figure 1: The concerted mechanism of the Curtius rearrangement.[1][2] Note that the R-group (cyclobutane) migrates to the nitrogen as N2 leaves, preventing the formation of a free radical or carbocation that could scramble stereochemistry.

Pre-Reaction Planning: Reagent Selection

Q: Should I use the DPPA "one-pot" method or the Acid Chloride/NaN3 two-step method?

A: For cyclobutanes, the DPPA (Diphenylphosphoryl azide) method is strongly recommended.

Why?

  • Safety: Cyclobutane carbonyl azides are high-energy species. Isolating them (required in the acid chloride route) increases the risk of detonation. DPPA allows in-situ generation and consumption.

  • Stoichiometry Control: The acid chloride route often requires excess NaN3, which can lead to hazardous hydrazoic acid (

    
    ) formation during workup.
    

Reagent Comparison Table:

FeatureDPPA Method (Recommended)Acid Chloride / NaN3 Method
Operational Safety High (In-situ consumption)Low (Isolation of explosive azide)
Moisture Sensitivity ModerateHigh (Acid chlorides hydrolyze)
Purification Requires chromatography (remove phosphate byproducts)Easier (Inorganic salts wash out)
Suitability for Strained Rings Excellent (Milder thermal gradient)Good, but risk of uncontrolled exotherm

Troubleshooting Guide (Q&A)

Module A: The Reaction Stalled or Failed

Q: I see no evolution of gas (


), and TLC shows starting material. What is wrong? 

Diagnosis: The activation step failed. The carboxylic acid did not convert to the acyl azide.

  • Cause 1: Steric Bulk. If your cyclobutane has bulky substituents (e.g., tert-butyl) at the C2 or C3 position, the formation of the mixed anhydride (intermediate with DPPA) may be kinetically hindered.

  • Cause 2: Base incompatibility. DPPA requires a base (TEA or DIPEA) to deprotonate the acid.

Protocol Adjustment:

  • Switch Solvent: Move from THF to Toluene. Toluene allows for higher reflux temperatures if the rearrangement is sluggish, but start at room temperature for the activation.

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the acyl transfer.

Module B: Formation of Urea Byproduct

Q: I isolated a symmetric urea dimer (R-NH-CO-NH-R) instead of my carbamate or amine. Why?

Diagnosis: Moisture ingress.

  • Mechanism: Water hydrolyzes the isocyanate to an amine (

    
    ).[1][3] This amine is a better nucleophile than water or alcohol; it attacks the remaining isocyanate to form urea.
    

Corrective Workflow:

  • Drying: Flame-dry all glassware. Use anhydrous toluene/THF.[3]

  • Order of Addition: If synthesizing a carbamate (e.g., Boc-protected), add the alcohol (

    
    -BuOH) before heating the acyl azide. Ensure the alcohol is in large excess (10-20 equivalents) or use it as the co-solvent.
    
Module C: Yield Loss Due to Volatility

Q: My reaction looked clean on TLC, but I lost everything on the rotavap.

Diagnosis: Cyclobutylamine (and its small derivatives) are highly volatile. Free amines often sublime or evaporate with the solvent.

The "Trap-and-Salt" Protocol: Never isolate the free amine of a low-molecular-weight cyclobutane.

  • Hydrolysis: After the rearrangement, add aqueous HCl or acetic acid/water.

  • Isolation: Evaporate the solvent to leave the Hydrochloride Salt .

  • Validation: Verify the product by NMR in

    
     or DMSO-
    
    
    
    .

Detailed Experimental Protocols

Protocol 1: DPPA-Mediated Synthesis of N-Boc-Cyclobutylamine

Standard procedure for converting a carboxylic acid to a Boc-protected amine.

Reagents:

  • Cyclobutane carboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (Excess/Solvent) or Toluene/ 
    
    
    
    -BuOH (4:1 mixture)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous Toluene/

    
    -BuOH under 
    
    
    
    . Add TEA. Stir for 10 min.
  • Azidation: Add DPPA dropwise at 0°C (Caution: Exotherm).

  • Rearrangement: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor

      
       evolution.[4] It should cease when the reaction is complete.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes TEA and phosphate byproducts), then sat.

    
    , then brine.
    
  • Purification: Silica gel chromatography. (Note: Boc-amines are stable; free amines are not).

Protocol 2: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem Detected Gas Was N2 gas evolved? Start->Gas TLC Check TLC/LCMS Gas->TLC Yes ActivationFail Activation Failed: 1. Check reagents (DPPA quality) 2. Add DMAP 3. Increase Activation Time Gas->ActivationFail No Urea Urea Byproduct Found? TLC->Urea Product Mass Incorrect Volatility Volatility Issue: Isolate as HCl salt Do NOT freebase TLC->Volatility Product Missing Wet Moisture Issue: 1. Dry solvents 2. Increase alcohol equiv. Urea->Wet Yes

Figure 2: Diagnostic flowchart for Curtius rearrangement failures.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][5][6][7] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Lebel, H., & Leogane, O. (2005).[8] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[8] Organic Letters, 7(19), 4107–4110. Link

  • Jessup, P. J., Petty, C. B., Roos, J., & Overman, L. E. (1979). 1-N-Acylamino-1,3-dienes from 2,4-pentadienoic acids by the Curtius rearrangement: Benzyl trans-1,3-butadiene-1-carbamate. Organic Syntheses, 59, 1. Link

  • Krow, G. R. (1981). The nitrogen extrusion reactions of strained ring systems. Tetrahedron, 37(15), 2697-2724. (Context on strained ring stability). Link

Sources

Optimization

Minimizing side reactions during cyclobutane functionalization

Topic: Minimizing Side Reactions & Ring Scission Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development Executive Summary: The "Strain" Paradox Cyclobutane is a high-value bioisostere in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Ring Scission

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development

Executive Summary: The "Strain" Paradox

Cyclobutane is a high-value bioisostere in drug discovery (often replacing gem-dimethyl or phenyl groups), but it possesses a ring strain energy (RSE) of ~26.3 kcal/mol . This thermodynamic instability creates a "hair-trigger" effect: reagents energetic enough to activate a C(sp³)-H bond are often energetic enough to trigger a retro-[2+2] cycloaddition or


-scission, destroying the scaffold.

This guide provides troubleshooting workflows to decouple functionalization (desired) from fragmentation (undesired), focusing on radical and metal-catalyzed pathways.

Diagnostic Workflow

Start Here: Identify your primary failure mode to route to the correct troubleshooting module.

TroubleshootingFlow Start Identify Failure Mode Issue1 Ring Fragmentation (Linear Products) Start->Issue1 NMR shows olefins/aliphatics Issue2 Stereo Scrambling (cis/trans loss) Start->Issue2 dr drops significantly Issue3 Over-Functionalization (Gem-disubstitution) Start->Issue3 Mass spec shows +R, +2R Sol1 Module 1: Switch to 'Cold' Radical Sources (Zn-Sulfinates) Issue1->Sol1 Sol2 Module 2: Increase HAT Rate or Use Directing Groups Issue2->Sol2 Sol3 Module 3: Electronic Deactivation & Protonation Issue3->Sol3

Figure 1: Diagnostic decision tree linking experimental observations to mechanistic solutions.

Module 1: Preventing Ring Scission (The "Exploded" Scaffold)

The Problem: You observe linear alkyl chains or olefins instead of a substituted cyclobutane. The Cause: The reaction generated a "hot" radical or carbocation that relaxed via


-scission before it could be trapped.
Mechanistic Insight

In radical C-H activation, a cyclobutyl radical is formed. If the barrier to functionalization (


) is higher than the barrier to ring opening (

), the ring breaks.
  • Beta-Scission: A cyclobutylcarbinyl radical will open to a homoallylic radical if not trapped immediately.

  • Retro-[2+2]: Common in photochemical [2+2] reversals if the triplet state is accessible.

Protocol: "Innate" C-H Functionalization (Baran Method)

To avoid the high temperatures and strong oxidants of Minisci reactions (which shred cyclobutanes), use Zinc Sulfinates (Zn(SO₂R)₂) . These release radicals gently via tert-butyl hydroperoxide (TBHP) oxidation.

Step-by-Step Protocol:

  • Preparation: Dissolve Cyclobutane substrate (1.0 equiv) and Zinc Bis(alkanesulfinate) (2.0 equiv) in DCM:H₂O (2.5:1).

    • Note: Biphasic systems buffer the radical concentration.

  • Initiation: Cool to 0 °C (Critical: Lower T favors trapping over scission).

  • Addition: Add TBHP (70% aq, 3.0 equiv) dropwise.

  • Reaction: Stir vigorously. Monitor by LCMS. If conversion stalls after 4h, add fresh Zn-sulfinate (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Quench with saturated sodium bicarbonate/sodium thiosulfate.

Why this works:

  • Thermodynamics: The radical is generated chemically, not thermally.

  • Kinetics: The high concentration of the radical source in the biphasic interface promotes

    
    .
    

Module 2: Stereochemical Scrambling

The Problem: You start with a pure cis-1,3-disubstituted cyclobutane but isolate a 1:1 cis:trans mixture. The Cause: Radical Planarization.

Mechanistic Insight

Cyclobutanes exist in a "puckered" conformation to relieve torsional strain.[1] However, a cyclobutyl radical intermediate is essentially planar (sp² hybridized). When the radical is quenched (HAT or metal capture), the incoming group can attack from either face.

StereoScramble Substrate Puckered Cyclobutane (Defined Stereochem) Radical Planar Radical Intermediate Substrate->Radical H-Atom Abstraction Product Scrambled Product (Thermodynamic Mix) Radical->Product Slow Trapping (Allows relaxation) Trapping Fast Trapping (Kinetic Control) Radical->Trapping Desired Path

Figure 2: The competition between radical relaxation (scrambling) and kinetic trapping.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Complete Scrambling Radical lifetime is too long.Increase Reagent Concentration: Push the kinetics of the trapping step.
Partial Scrambling Reversible H-abstraction.Change HAT Reagent: Use a more abstracting radical (e.g., Quinuclidine vs. Selectfluor) to make the step irreversible.
Epimerization of Product Product is acidic/labile.Buffer the Media: Add Na₂HPO₄ to prevent acid-catalyzed epimerization post-reaction.

Advanced Solution: Rhodium Carbenes For strict stereocontrol, switch from radical chemistry to Rh(II)-catalyzed C-H insertion .

  • Reference: Davies group methodologies.[2]

  • Mechanism:[2][3][4] The reaction proceeds through a concerted asynchronous insertion, meaning a discrete free radical is never fully formed, preserving the original geometry (retention of configuration).

Module 3: Over-Functionalization & Regioselectivity

The Problem: The reaction doesn't stop at mono-functionalization, or it attacks the wrong carbon (e.g., C1 instead of C3). The Cause: Electronic activation.[5] Once an alkyl group is added, the C-H bonds at that position (or adjacent) often become weaker (lower BDE) or the ring becomes more electron-rich (nucleophilic).

Protocol: Protonation Strategy (Minisci Variant)

If using heteroaromatic cyclobutanes (e.g., cyclobutyl-pyridine), the product is often more electron-rich than the starting material, inviting a second attack.

The Fix:

  • Acidify: Run the reaction in the presence of TFA (Trifluoroacetic acid) or use the TFA salt of the heterocycle.

  • Effect: Protonation of the pyridine ring strongly deactivates it (withdraws electron density).

  • Result: The reaction becomes self-limiting. As the cyclobutane is functionalized, the inductive withdrawal prevents further radical attack.

Data Table: Regiocontrol Factors
ParameterEffect on SelectivityRecommendation
Sterics Bulky reagents favor distal (C3) functionalization.Use bulky radical precursors (e.g., t-Bu radicals) to target the least hindered C-H.
Electronics Electrophilic radicals attack electron-rich bonds.Use electron-deficient radicals (e.g., CF₃·) to target the most hydridic C-H bonds.
Directing Groups Directs metal catalyst to proximal C-H.[4]Use Amide/Oxazoline DGs for C2-functionalization (Pd-catalyzed).

FAQ: Common User Issues

Q: Can I use standard photoredox catalysts (Ir/Ru) for cyclobutanes? A: Yes, but monitor the "excited state energy." High-energy triplet sensitizers can trigger ring opening. Stick to standard catalysts like Ir(ppy)₃ which operate via SET (Single Electron Transfer) rather than energy transfer (EnT), unless you specifically intend to open the ring.

Q: My cyclobutane has a strained bridge (e.g., Bicyclo[1.1.1]pentane). Does this guide apply? A: Partially. Bicyclo[1.1.1]pentanes (BCPs) are even more strained. For BCPs, avoid any transition metal catalysis that involves oxidative addition into the strain bond. Stick strictly to radical addition across the bridgehead (strain-release functionalization).

Q: I'm seeing "ladderane" formation (dimerization). A: This is a [2+2] cycloaddition artifact. It means your concentration is too high. Dilute the reaction to 0.05 M or lower to favor intermolecular functionalization over intermolecular dimerization.

References

  • Innate C-H Functionalization (Zinc Sulfinates)

    • Title: Practical and innate C–H functionalization of heterocycles.[3][6]

    • Source:N
    • URL:[Link]

  • Rh(II)

    • Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.[5]

    • Source:J. Am. Chem. Soc.[7] / PMC (Davies Group).

    • URL:[Link]

  • Photoredox Ring Opening (Context on what to avoid)

    • Title: Photoredox-enabled ring-opening of cyclobutanes via the form
    • Source:Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • General Cyclobutane Synthesis Logic

    • Title: Applications of C–H Functionaliz
    • Source:The Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 1-(Methoxymethyl)cyclobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation and characterization of novel chemical entities are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation and characterization of novel chemical entities are paramount. 1-(Methoxymethyl)cyclobutan-1-amine, a substituted cyclobutane derivative, presents a unique analytical challenge due to its combination of a strained ring system, a primary amine, and an ether linkage. This guide provides a comprehensive comparison of various analytical techniques for the characterization of this molecule, offering insights into the causality behind experimental choices and the relative strengths of each method.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules. For 1-(Methoxymethyl)cyclobutan-1-amine, ¹H NMR provides a detailed fingerprint of the proton environments within the molecule.

Predicted ¹H NMR Spectrum

A predicted ¹H NMR spectrum of 1-(methoxymethyl)cyclobutan-1-amine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton groups. The interpretation of this spectrum relies on understanding chemical shifts, spin-spin coupling, and signal integration.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
-NH₂ (Amine)1.5 - 2.5Broad singlet-2H
-OCH₃ (Methoxy)~3.3Singlet-3H
-CH₂-O- (Methylene)~3.4Singlet-2H
Cyclobutane Ring Protons1.8 - 2.4MultipletsGeminal (~10-12 Hz), Vicinal (~7-9 Hz)6H

Causality Behind Predictions:

  • Amine Protons (-NH₂): These protons are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Their chemical shift can vary depending on concentration and solvent.

  • Methoxy Protons (-OCH₃): The strong deshielding effect of the adjacent oxygen atom results in a downfield shift to around 3.3 ppm. As there are no adjacent protons, this signal appears as a sharp singlet.

  • Methylene Protons (-CH₂-O-): These protons are also deshielded by the adjacent oxygen and are expected to appear around 3.4 ppm. With no adjacent protons to couple with, this signal is also a singlet.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring are in a complex environment. Their chemical shifts are influenced by the ring strain and the anisotropic effects of the substituents. They will appear as a series of overlapping multiplets due to complex geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.[1][2]

Workflow for ¹H NMR Spectrum Acquisition and Analysis

A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

Comparative Analysis with Alternative Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more robust characterization. Here, we compare ¹H NMR with ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Information Provided Strengths Limitations
¹³C NMR Number and type of carbon environments.Provides complementary structural information to ¹H NMR; less signal overlap.Lower sensitivity than ¹H NMR; longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish; fragmentation can be complex.
HPLC Purity and retention time.Excellent for assessing purity and for quantification.Provides no direct structural information; method development can be time-consuming.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; provides a quick check for key functional groups.Provides limited structural detail; complex spectra can be difficult to interpret fully.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum:

  • Quaternary Carbon (C-NH₂): ~55-65 ppm

  • -CH₂-O- Carbon: ~70-80 ppm

  • -OCH₃ Carbon: ~50-60 ppm

  • Cyclobutane Ring Carbons: ~20-40 ppm

The quaternary carbon attached to the amine and methoxymethyl group will be the most downfield of the sp³ carbons due to the electron-withdrawing effects of the nitrogen and oxygen atoms. The different cyclobutane carbons may have slightly different chemical shifts due to the influence of the substituent.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, structural information. For 1-(methoxymethyl)cyclobutan-1-amine (C₆H₁₃NO, MW: 115.18 g/mol ), the following fragmentation patterns are expected under electron ionization (EI):

  • Alpha-cleavage: The bond between the cyclobutane ring and the methoxymethyl group, or adjacent to the amine, is a likely point of fragmentation.

    • Loss of the methoxymethyl radical (•CH₂OCH₃) would result in a fragment ion at m/z 70.

    • Loss of a methyl radical from the methoxy group is also possible.

  • Ring-opening: The strained cyclobutane ring can undergo fragmentation.

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 115 for our target molecule.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and can be used for quantification. For a polar compound like 1-(methoxymethyl)cyclobutan-1-amine, a reversed-phase HPLC method would be suitable.

Predicted HPLC Behavior:

  • Column: A C18 column would be a good starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape for the amine.

  • Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as the detector would be necessary.[8][9][10][11][12][13]

The retention time would be relatively short due to the compound's polarity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for the rapid identification of functional groups.

Predicted FTIR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
N-H (Primary Amine)Scissoring (Bend)1590 - 1650
C-H (sp³)Stretch2850 - 3000
C-O (Ether)Stretch1050 - 1150
C-N (Amine)Stretch1020 - 1250

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine. The strong C-O stretching band confirms the presence of the ether linkage.[14][15][16][17][18]

Conclusion: A Synergistic Approach

While ¹H NMR provides the most detailed structural information for 1-(methoxymethyl)cyclobutan-1-amine, a comprehensive and unambiguous characterization is best achieved through a combination of analytical techniques. ¹³C NMR confirms the carbon framework, mass spectrometry provides the molecular weight and fragmentation data, HPLC assesses purity, and FTIR quickly confirms the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can confidently elucidate and verify the structure of this and other novel small molecules, a critical step in the drug discovery and development pipeline.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDraw, PerkinElmer Inform
  • Breitmaier, E., & Voelter, W. (2004). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • ACD/Labs. (n.d.). ACD/CNMR Predictor. Retrieved from [Link]

  • MNova NMR. Mestrelab Research S.L.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Sparkman, O. D., Penton, Z. & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (n.d.). HPLC Columns & Supplies. Retrieved from [Link]

  • Waters Corporation. (n.d.). Columns & Sample Preparation. Retrieved from [Link]

  • Smith, B. C. (1999).
  • Bruker. (n.d.). FT-IR Spectrometers. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). NMRPredict. Retrieved from [Link]

  • Aires-de-Sousa, J., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR chemical shifts using neural networks. Analytical chemistry, 74(1), 80-90.
  • Grimblat, N., Kaufman, T. S., & Sarotti, A. M. (2016). A new tool for the fast and accurate prediction of 13C NMR spectra of non-aromatic natural products. RSC advances, 6(53), 47880-47888.
  • Gasteiger, J., Sadowski, J., Schuur, J., Selzer, P., Steinhauer, L., & Wagener, M. (1996). Chemical information in 3D space. Journal of Chemical Information and Computer Sciences, 36(5), 1030-1034.
  • MetFrag. (n.d.). Retrieved from [Link]

  • CFM-ID. (n.d.). Retrieved from [Link]

Sources

Comparative

IR spectroscopy characteristic peaks for 1-(Methoxymethyl)cyclobutan-1-amine

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Application Context 1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1443983-65-4) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1443983-65-4) is a specialized conformationally restricted building block used in high-value medicinal chemistry, particularly for modulating basicity and lipophilicity in fragment-based drug design.

This guide provides a technical comparison of its Infrared (IR) spectral signature against its closest structural analog (Cyclobutanamine ) and its stable salt form (Hydrochloride ). For researchers, distinguishing these forms is critical during synthesis optimization and purity assessment.

Key Differentiator: The simultaneous presence of the strained cyclobutane ring (high-frequency C-H stretches) and the methoxymethyl ether (strong C-O stretch) creates a unique spectral fingerprint that allows rapid validation of the N-alkylation or reduction steps during synthesis.

Theoretical Basis & Spectral Architecture

The IR spectrum of 1-(Methoxymethyl)cyclobutan-1-amine is a superposition of three distinct vibrational systems. Understanding the causality behind these peaks ensures accurate interpretation.

A. The Cyclobutane Ring (The Strained Scaffold)

Unlike acyclic alkanes, the cyclobutane ring possesses significant angle strain (~26 kcal/mol). This increases the


-character of the C-H bonds, shifting their stretching frequencies to higher wavenumbers (

), often overlapping with the olefinic region.
  • Diagnostic Marker: A "Ring Breathing" mode typically appears between 900–930 cm⁻¹ , a region often silent in acyclic analogs.

B. The Primary Amine (The Reactive Center)

As a free base, the primary amine (


) exhibits a characteristic doublet in the high-frequency region (asymmetric and symmetric stretching) and a "scissoring" deformation band in the mid-region.[1]
C. The Methoxymethyl Ether (The Side Chain)

The ether oxygen introduces a strong dipole, resulting in an intense C-O-C stretching vibration. This is the primary "Go/No-Go" signal when differentiating the product from simple cyclobutanamine.

Comparative Analysis: Target vs. Alternatives

The following data synthesizes experimental baselines from cyclobutane derivatives (NIST Standard Reference Data) and functional group theory.

Table 1: Characteristic Peak Comparison
Vibrational ModeTarget: 1-(Methoxymethyl)cyclobutan-1-amine Alt 1: Cyclobutanamine (Baseline)Alt 2: HCl Salt Form (Stable Solid)
N-H Stretch 3380, 3310 cm⁻¹ (Doublet, Medium)3360, 3290 cm⁻¹ (Doublet)~2800–3100 cm⁻¹ (Broad, Strong overlap)
C-H Stretch (Ring) 2980–2990 cm⁻¹ (Sharp, High freq)2987, 2887 cm⁻¹Obscured by

envelope
C-H Stretch (OMe) 2820–2835 cm⁻¹ (Sharp, distinct shoulder)Absent Visible as shoulder on broad band
N-H Bend (Scissor) 1580–1610 cm⁻¹ (Medium)1590–1620 cm⁻¹1500–1550 cm⁻¹ (Asym.[1][2] bend of

)
C-O-C Stretch 1100–1120 cm⁻¹ (Strong, Broad)Absent 1100–1120 cm⁻¹ (Strong)
Ring Breathing 900–920 cm⁻¹ (Weak-Medium)~898 cm⁻¹~900 cm⁻¹
Detailed Comparative Insights
1. Target vs. Cyclobutanamine (The "Ether Check")

The most critical distinction is the C-O-C asymmetric stretch at ~1110 cm⁻¹.

  • Observation: If your spectrum lacks a strong band in the 1050–1150 cm⁻¹ region, the methoxymethyl group has likely been cleaved or failed to install.

  • Secondary Check: Look for the C-H stretch of the O-Methyl group at ~2830 cm⁻¹.[3] This appears as a distinct lower-frequency shoulder on the main alkyl cluster, absent in cyclobutanamine.

2. Free Base vs. Hydrochloride Salt (The "Protonation Shift")

Drug development often requires converting the oily free base into a solid HCl salt.

  • The "Ammonium Envelope": The sharp N-H doublet of the free base (3300–3400 cm⁻¹) collapses into a massive, broad absorption spanning 2800–3100 cm⁻¹ in the salt form. This is due to the formation of the

    
     species and extensive hydrogen bonding.
    
  • Validation: If you see both the sharp doublet at 3300 cm⁻¹ and the broad envelope, your salt formation is incomplete (mixed phase).

Experimental Protocol: Self-Validating Data Acquisition

To ensure high-fidelity spectra for this specific molecule (likely a volatile liquid or low-melting solid), follow this "Self-Validating" protocol.

Method A: Liquid Film (For Free Base)
  • Ideal for: The pure oily amine.

  • Substrate: NaCl or KBr plates (Do not use if sample is wet; use ZnSe ATR instead).

Step-by-Step:

  • Background Scan: Collect 16 scans of the empty beam path.

  • Deposition: Place 1 drop of the amine between two salt plates. Press gently to create a capillary film.

    • Validation Check: If the film is too thick, the C-H region (2800–3000 cm⁻¹) will "flatline" (0% transmittance). If this happens, wipe one plate and re-assemble.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • CO₂ Check: Inspect 2350 cm⁻¹. If a doublet exists, purge the chamber and re-scan.

Method B: KBr Pellet (For HCl Salt)
  • Ideal for: The solid hydrochloride salt.

Step-by-Step:

  • Ratio: Mix ~2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the powder is fine enough to not sparkle under light (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Validation Check: Hold the pellet up to the light. You should be able to read text through it. If it is cloudy/white, the particle size is too large—re-grind.

Decision Logic for Identification

The following diagram illustrates the logical flow for verifying the identity of 1-(Methoxymethyl)cyclobutan-1-amine using IR data.

IR_Identification_Logic Start Acquire IR Spectrum Check_NH Check 3300-3400 cm⁻¹ Region Start->Check_NH Decision_NH Is there a sharp doublet? Check_NH->Decision_NH Broad_Band Broad Band (2800-3100 cm⁻¹)? Decision_NH->Broad_Band No Check_Ether Check 1080-1150 cm⁻¹ Region Decision_NH->Check_Ether Yes (Free Base) Salt_ID Likely HCl Salt Form (Check Cl- via AgNO3 test) Broad_Band->Salt_ID Yes Decision_Ether Strong Band Present? Check_Ether->Decision_Ether Cyclobutanamine ID: Cyclobutanamine (Missing Ether Group) Decision_Ether->Cyclobutanamine No Check_Ring Check 900-930 cm⁻¹ (Ring Breathing) Decision_Ether->Check_Ring Yes Final_ID CONFIRMED ID: 1-(Methoxymethyl)cyclobutan-1-amine Check_Ring->Final_ID Present Acyclic Suspect Ring Opening (Acyclic Analog) Check_Ring->Acyclic Absent

Caption: Logic flow for distinguishing the target molecule from its salt form and structural analogs via IR markers.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[4] Cyclobutanamine Infrared Spectrum. NIST Standard Reference Data. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for primary amine and ether functional group frequencies).
  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Cyclobutane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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